![molecular formula C9H8N2O4 B087966 4-[(5-Hydroxy-3-methylisoxazol-4-YL)methylene]-3-methyl-(4H)isoxazol-5-one CAS No. 14532-32-2](/img/structure/B87966.png)
4-[(5-Hydroxy-3-methylisoxazol-4-YL)methylene]-3-methyl-(4H)isoxazol-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(5-Hydroxy-3-methylisoxazol-4-YL)methylene]-3-methyl-(4H)isoxazol-5-one, also known as HMI-1, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound belongs to the family of isoxazoles and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 4-[(5-Hydroxy-3-methylisoxazol-4-YL)methylene]-3-methyl-(4H)isoxazol-5-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. 4-[(5-Hydroxy-3-methylisoxazol-4-YL)methylene]-3-methyl-(4H)isoxazol-5-one has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression.
Efectos Bioquímicos Y Fisiológicos
4-[(5-Hydroxy-3-methylisoxazol-4-YL)methylene]-3-methyl-(4H)isoxazol-5-one has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and induction of apoptosis in cancer cells. It has also been shown to protect neurons from oxidative stress and prevent neuronal death. In addition, 4-[(5-Hydroxy-3-methylisoxazol-4-YL)methylene]-3-methyl-(4H)isoxazol-5-one has been shown to inhibit the formation of amyloid-beta plaques in Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-[(5-Hydroxy-3-methylisoxazol-4-YL)methylene]-3-methyl-(4H)isoxazol-5-one in lab experiments is its ability to inhibit various signaling pathways, making it a useful tool for studying the mechanisms of various diseases. However, one limitation of using 4-[(5-Hydroxy-3-methylisoxazol-4-YL)methylene]-3-methyl-(4H)isoxazol-5-one is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 4-[(5-Hydroxy-3-methylisoxazol-4-YL)methylene]-3-methyl-(4H)isoxazol-5-one. One direction is to investigate its potential applications in other fields, such as cardiovascular disease and inflammation. Another direction is to explore its potential as a therapeutic agent for various diseases. In addition, further studies are needed to fully understand the mechanism of action of 4-[(5-Hydroxy-3-methylisoxazol-4-YL)methylene]-3-methyl-(4H)isoxazol-5-one and its effects on various signaling pathways.
Métodos De Síntesis
4-[(5-Hydroxy-3-methylisoxazol-4-YL)methylene]-3-methyl-(4H)isoxazol-5-one can be synthesized using various methods, including the reaction of 5-hydroxy-3-methylisoxazole-4-carbaldehyde with 3-methyl-5-nitroisoxazole in the presence of a base. Another method involves the reaction of 5-hydroxy-3-methylisoxazole-4-carbaldehyde with 3-methyl-5-nitroisoxazole in the presence of a catalyst. Both methods result in the formation of 4-[(5-Hydroxy-3-methylisoxazol-4-YL)methylene]-3-methyl-(4H)isoxazol-5-one with good yields.
Aplicaciones Científicas De Investigación
4-[(5-Hydroxy-3-methylisoxazol-4-YL)methylene]-3-methyl-(4H)isoxazol-5-one has been extensively studied for its potential applications in various fields, including cancer research, neuroprotection, and neurodegenerative diseases. In cancer research, 4-[(5-Hydroxy-3-methylisoxazol-4-YL)methylene]-3-methyl-(4H)isoxazol-5-one has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to enhance the efficacy of chemotherapy drugs. In neuroprotection, 4-[(5-Hydroxy-3-methylisoxazol-4-YL)methylene]-3-methyl-(4H)isoxazol-5-one has been shown to protect neurons from oxidative stress and prevent neuronal death. In neurodegenerative diseases, 4-[(5-Hydroxy-3-methylisoxazol-4-YL)methylene]-3-methyl-(4H)isoxazol-5-one has been shown to inhibit the formation of amyloid-beta plaques, which are associated with Alzheimer's disease.
Propiedades
Número CAS |
14532-32-2 |
|---|---|
Nombre del producto |
4-[(5-Hydroxy-3-methylisoxazol-4-YL)methylene]-3-methyl-(4H)isoxazol-5-one |
Fórmula molecular |
C9H8N2O4 |
Peso molecular |
208.17 g/mol |
Nombre IUPAC |
3-methyl-4-[(3-methyl-5-oxo-2H-1,2-oxazol-4-yl)methylidene]-1,2-oxazol-5-one |
InChI |
InChI=1S/C9H8N2O4/c1-4-6(8(12)14-10-4)3-7-5(2)11-15-9(7)13/h3,10H,1-2H3 |
Clave InChI |
MQOVAKQJAKULLB-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)ON1)C=C2C(=NOC2=O)C |
SMILES canónico |
CC1=C(C(=O)ON1)C=C2C(=NOC2=O)C |
Otros números CAS |
14532-32-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



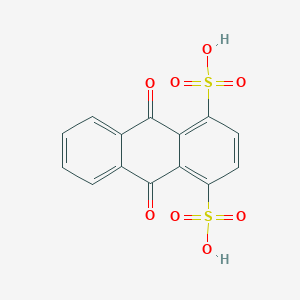

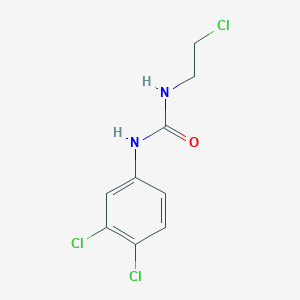
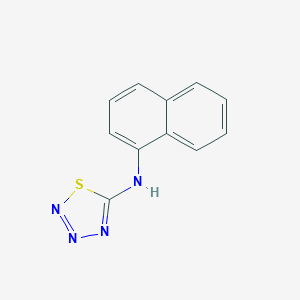
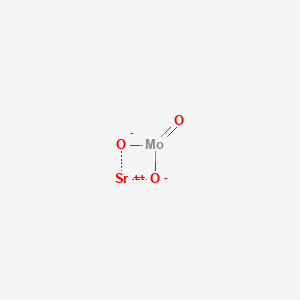
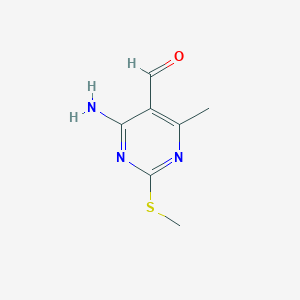
![(2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane](/img/structure/B87930.png)
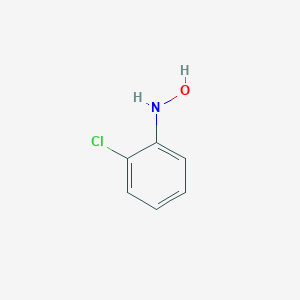
![2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(2-chlorophenyl)-3-oxobutyramide]](/img/structure/B87934.png)
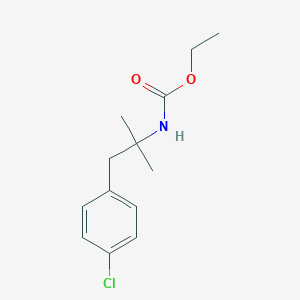
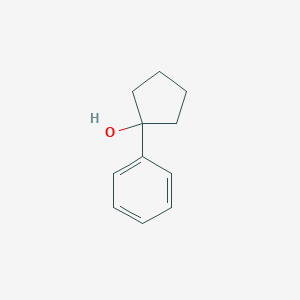
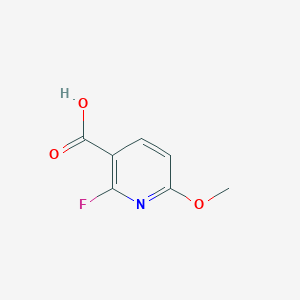
![5,6-Dihydrocyclopenta[fg]acenaphthylene-1,2-dione](/img/structure/B87947.png)
